6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential in Organic Synthesis and Catalysis
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, as part of the heterocyclic N-oxide derivatives family, has been recognized for its utility as a versatile synthetic intermediate in organic chemistry. Its relevance extends to the synthesis of metal complexes, design of catalysts, and applications in asymmetric catalysis and synthesis. This compound's biological importance is underscored by its contribution to medicinal chemistry, particularly in the development of compounds with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, characteristic of this chemical, enables advanced chemistry and drug development investigations, highlighting its significance in organic syntheses, catalysis, and drug applications (Li et al., 2019).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of imidazo[4,5-b]pyridine, like this compound, have been instrumental in the creation of various bioactive molecules. This compound class has facilitated the exploration of new derivatives for potential therapeutic applications. The structural flexibility and pharmacological diversity of these compounds underscore their importance in drug discovery and development. They serve as a foundation for the design of new compounds with improved pharmacokinetic profiles and efficacy, demonstrating the pivotal role of imidazo[4,5-b]pyridine derivatives in advancing medicinal research (Garrido et al., 2021).
Applications in Chemosensing
Pyridine derivatives, including the imidazo[4,5-b]pyridine class, exhibit significant potential in chemosensing due to their high affinity for various ions and neutral species. This chemical's structural properties make it an excellent candidate for developing highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples. The medicinal and analytical applications of pyridine derivatives, due to their diverse biological activities and potential as chemosensors, highlight the broad utility of compounds like this compound in scientific research (Abu-Taweel et al., 2022).
Properties
IUPAC Name |
6-(dimethoxymethyl)-3-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(14-2)15-3/h4-6,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNYSCZICDRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674131 | |
Record name | 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-14-7 | |
Record name | 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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